molecular formula C8H4F2N2O4 B12874276 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole

2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole

Cat. No.: B12874276
M. Wt: 230.12 g/mol
InChI Key: KFHQVYXALUCWHH-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole can be achieved through several methods. One common approach involves the use of difluoromethylation reactions. For instance, difluoromethylation of oxazole derivatives can be performed using difluorocarbene or copper(I) difluorocarbene complexes . Another method involves the use of fluorinated cyclopropanes as starting materials, which are prepared using iron(III) trifluoroethylidene complexes or free difluorocarbene .

Industrial Production Methods

Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogenation catalysts for reduction reactions, and oxidizing agents for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes through non-covalent interactions, leading to its biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole include other oxazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of difluoromethoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H4F2N2O4

Molecular Weight

230.12 g/mol

IUPAC Name

2-(difluoromethoxy)-7-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H4F2N2O4/c9-7(10)16-8-11-4-2-1-3-5(12(13)14)6(4)15-8/h1-3,7H

InChI Key

KFHQVYXALUCWHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)OC(F)F

Origin of Product

United States

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